REACTION_CXSMILES
|
O.Cl.[Cl:3][C:4]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:5]=1[C:6]([N:8]([CH3:10])[CH3:9])=[O:7]>C(O)C.[Fe]>[NH2:15][C:13]1[CH:12]=[CH:11][C:5]([C:6]([N:8]([CH3:10])[CH3:9])=[O:7])=[C:4]([Cl:3])[CH:14]=1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)N(C)C)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture then heated to 50°-60° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated
|
Type
|
ADDITION
|
Details
|
Water (200 ml) and concentrated hydrochloric acid (20 ml) were added
|
Type
|
WASH
|
Details
|
the reaction washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)N(C)C)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |